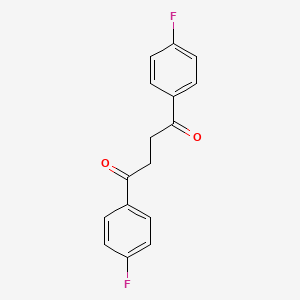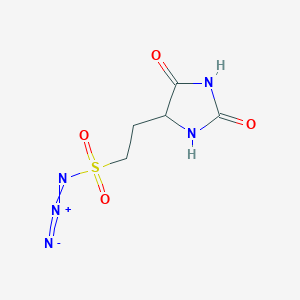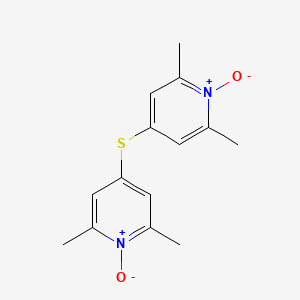
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium is a chemical compound characterized by its unique structure, which includes two pyridin-1-ium rings connected by a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium typically involves the reaction of 2,6-dimethylpyridine with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxidized forms back to the original sulfanyl compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridin-1-ium rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may require specific catalysts or conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-2,6-dimethyl-1-oxidopyridin-1-ium
- 4-Methoxy-2,3-dimethyl-1-oxidopyridin-1-ium
- Dimethyl 1-oxidopyridin-1-ium-2,6-dicarboxylate
Uniqueness
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium is unique due to its sulfanyl linkage between two pyridin-1-ium rings, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in other related compounds.
Eigenschaften
CAS-Nummer |
23429-27-8 |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
4-(2,6-dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H16N2O2S/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 |
InChI-Schlüssel |
JSBGNVXROOEFJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=[N+]1[O-])C)SC2=CC(=[N+](C(=C2)C)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


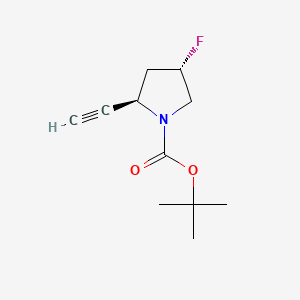
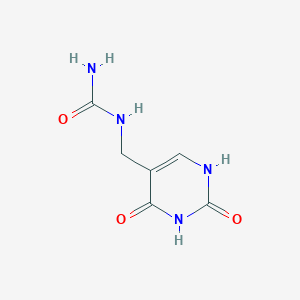
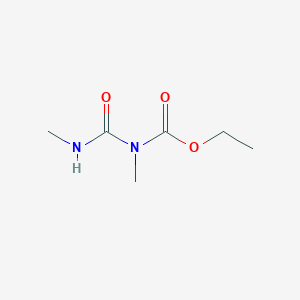
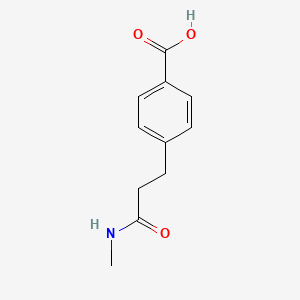

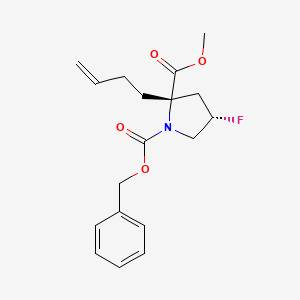
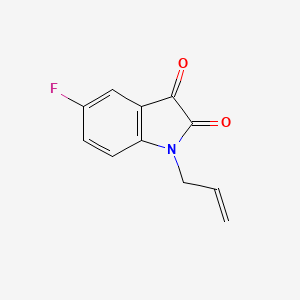

![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)

